![molecular formula C18H14F3N3O B2932520 (E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 461673-10-9](/img/structure/B2932520.png)
(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
This compound contains several functional groups including a cyano group (-CN), an aniline group (an amino group attached to a phenyl ring), and a trifluoromethyl group (-CF3). These groups are known to have various chemical properties which could make this compound useful in a number of applications, such as in the synthesis of pharmaceuticals or agrochemicals .
Molecular Structure Analysis
The presence of the cyano, aniline, and trifluoromethyl groups would likely have a significant impact on the compound’s molecular structure. For instance, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could influence properties like solubility .Scientific Research Applications
Agricultural Chemistry
The trifluoromethylphenyl moiety is often seen in agrochemicals . This compound could be investigated for its use in plant protection products, possibly as a fungicide or insecticide.
Photoredox Catalysis
Compounds containing cyano and anilino groups can be involved in photoredox reactions . This compound could serve as a photoredox catalyst or a building block in the development of new photoredox systems.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-12-5-7-15(8-6-12)23-11-13(10-22)17(25)24-16-4-2-3-14(9-16)18(19,20)21/h2-9,11,23H,1H3,(H,24,25)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCBTKVSPDYKSO-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
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